5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid
Description
5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid is a spirocyclic compound featuring a unique heterocyclic framework. Its molecular formula is C₅H₈N₂O₂, with a molecular weight of 128.13 g/mol . The compound’s structure includes a spiro[3.4]octane core, where oxygen and nitrogen atoms are strategically positioned at the 5-oxa, 2,7-diaza positions, and a ketone group at the 6-position . The trifluoroacetic acid (TFA) component acts as a counterion or co-formulant, enhancing solubility and stability in synthetic applications .
Key properties include:
- CAS Number: 1446355-49-2
- Storage: Sealed in dry conditions at 2–8°C
- Hazard Profile: Classified with warnings for skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .
The compound is commercially available in milligram to gram quantities, with purity levels up to 95% . Its primary applications lie in drug discovery, particularly as a building block for bioactive molecules due to its spirocyclic rigidity and heteroatom-rich scaffold .
Properties
IUPAC Name |
5-oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.C2HF3O2/c8-4-7-3-5(9-4)1-6-2-5;3-2(4,5)1(6)7/h6H,1-3H2,(H,7,8);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTZMSSUCBAUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CNC(=O)O2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823332-38-2 | |
| Record name | 5-oxa-2,7-diazaspiro[3.4]octan-6-one; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid typically involves the annulation of cyclopentane and four-membered rings. The synthetic routes often employ readily available starting materials and conventional chemical transformations. For instance, one approach involves the annulation of the cyclopentane ring, while another involves the annulation of the four-membered ring . These methods are designed to minimize chromatographic purifications, making the synthesis more efficient.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
5-Oxa-2,7-diazaspiro[3.4]octan-6-one has been investigated for its potential as a scaffold in drug design. Its unique structure allows for modifications that can enhance biological activity against various targets.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study tested several analogs against common bacterial strains and found significant activity, suggesting potential for development as an antibiotic agent.
Neurological Research
The compound's structural similarity to known neuroactive substances has led to investigations into its effects on the central nervous system (CNS).
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that certain derivatives of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one can protect neuronal cells from oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis of Novel Compounds
The synthesis of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one serves as a precursor for creating new compounds with varied biological activities.
Synthesis Methodology
The compound can be synthesized through a multi-step process involving cyclization reactions and functional group modifications. This versatility allows researchers to explore a wide range of derivatives.
Pharmaceutical Formulations
The compound has been evaluated for its formulation in various delivery systems, including oral and injectable forms.
Case Study: Formulation Stability
Stability studies have shown that formulations containing 5-Oxa-2,7-diazaspiro[3.4]octan-6-one maintain their potency over extended periods when stored under appropriate conditions.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Scaffold for drug design | Significant antimicrobial activity in derivatives |
| Neurological Research | Potential neuroprotective agent | Protects neuronal cells from oxidative stress |
| Synthesis | Precursor for novel compounds | Multi-step synthesis allows diverse modifications |
| Pharmaceutical Formulation | Evaluation of stability in delivery systems | Maintains potency in stable formulations |
Mechanism of Action
The mechanism of action of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as sigma-1 receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to enhanced antinociceptive effects and the potential to overcome morphine tolerance . The exact molecular pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Spirocyclic Compounds with Varied Ring Sizes and Substituents
Key Observations :
- Ring Size : The target compound’s spiro[3.4]octane core provides a balance of rigidity and flexibility compared to smaller (e.g., spiro[2.5]) or larger (e.g., spiro[3.5]) rings, influencing binding affinity in drug-receptor interactions .
- Substituents: Methyl or methanol groups in analogs (e.g., 5-Methyl-5,7-diazaspiro[2.5]octan-6-one) enhance hydrophobicity, whereas the TFA component in the target compound improves solubility .
Trifluoroacetic Acid (TFA) as a Common Component
TFA (C₂HF₃O₂) is frequently used in spirocyclic compounds due to its strong acidity (pKa ~0.23) and volatility, facilitating purification via evaporation .
Comparison Insight :
- TFA’s role varies from a stabilizing counterion to a reaction catalyst. Its presence in the target compound ensures better handling and scalability in pharmaceutical workflows .
Physicochemical and Analytical Data
Collision Cross-Section (CCS) Predictions
The target compound’s CCS values, predicted via ion mobility spectrometry, highlight its conformational stability:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 129.06586 | 124.5 |
| [M+Na]⁺ | 151.04780 | 129.1 |
| [M-H]⁻ | 127.05130 | 122.2 |
These values suggest a compact structure, advantageous for membrane permeability in drug design . Comparable data for analogs (e.g., 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one;TFA) are unavailable, indicating a research gap .
Biological Activity
5-Oxa-2,7-diazaspiro[3.4]octan-6-one; 2,2,2-trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula for 5-Oxa-2,7-diazaspiro[3.4]octan-6-one and for the trifluoroacetic acid derivative. The compound exhibits a molecular weight of approximately 128.13 g/mol and a boiling point that remains unspecified in the literature .
Biological Activity Overview
Research on the biological activity of this compound reveals several key areas of interest:
Antitumor Activity
Recent studies have highlighted the potential of diazaspiro compounds as covalent inhibitors in cancer therapy. For instance, derivatives related to the diazaspiro scaffold have shown promising results against KRAS G12C mutations, which are prevalent in various solid tumors. These compounds demonstrated significant antitumor effects in xenograft models, indicating their potential as therapeutic agents against specific cancer types .
Inhibition of Enzymatic Activity
Compounds similar to 5-Oxa-2,7-diazaspiro[3.4]octan-6-one have been investigated for their ability to inhibit enzymes such as acetylcholinesterase. The inhibition of this enzyme is crucial in treating neurological disorders, including Alzheimer's disease. Molecular docking studies suggested that these compounds could effectively bind to active sites on target enzymes, leading to enhanced therapeutic efficacy .
Antiviral Properties
Some derivatives have also been evaluated for antiviral activity. For instance, piperazine derivatives related to this class of compounds have shown effectiveness against viral infections like H1N1 influenza . The mechanism often involves disruption of viral replication processes.
Research Findings and Case Studies
A comprehensive review of literature reveals various case studies that document the biological activities associated with the compound:
Q & A
Q. What are the optimal conditions for using trifluoroacetic acid (TFA) in peptide synthesis deprotection?
TFA is widely employed as a strong acid (pKa ~0.23) for cleaving tert-butoxycarbonyl (Boc) and other acid-labile protecting groups. A typical protocol involves dissolving the protected peptide in 95% TFA/water (v/v) with scavengers like triisopropylsilane (TIS) or anisole to suppress side reactions. Reaction times vary between 1–4 hours at room temperature, followed by precipitation in cold diethyl ether. The acidic conditions ensure efficient deprotection while minimizing racemization .
Q. How should researchers characterize the stability of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one derivatives in TFA-containing media?
Stability studies require monitoring degradation via HPLC or LC-MS under simulated reaction conditions (e.g., 10–20% TFA in dichloromethane or water). Kinetic analysis at varying temperatures (25–50°C) and acid concentrations can determine activation energy and hydrolysis rates. NMR (¹H/¹³C) is critical for identifying decomposition products, such as ring-opening intermediates or trifluoroacetylated byproducts .
Q. What safety protocols are essential when handling TFA in laboratory settings?
TFA is corrosive and volatile (boiling point: 72°C). Use fume hoods, nitrile gloves, and chemical-resistant aprons. Immediate neutralization of waste with sodium bicarbonate or calcium carbonate is advised to mitigate environmental release. Emergency procedures for inhalation or skin contact include rinsing with water and medical evaluation for respiratory irritation .
Advanced Research Questions
Q. How can researchers mitigate TFA interference in NMR characterization of spirocyclic compounds?
TFA’s strong ¹⁹F signal and proton exchange effects can obscure NMR spectra. Strategies include:
- Deuterated solvent exchange : Lyophilize the sample and redissolve in D₂O or deuterated DMSO.
- Neutralization : Add deuterated sodium bicarbonate to neutralize TFA, forming volatile CO₂ and trifluoroacetate salts.
- Alternative acids : Substitute TFA with formic acid or acetic acid for milder conditions .
Q. What methods optimize TFA recovery in large-scale synthesis of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one intermediates?
TFA recovery from reaction mother liquors involves fractional distillation under reduced pressure (40–60°C, 50–100 mbar). Neutralization with NaOH generates sodium trifluoroacetate, which can be reconverted to TFA via sulfuric acid treatment. Recycling efficiency (>75%) is achievable for 3–5 cycles without significant purity loss, as demonstrated in industrial-scale oxidations of 2,2,2-trifluoroethanol .
Q. How to resolve contradictory data on TFA’s catalytic efficiency in spirocyclic ring-forming reactions?
Contradictions often arise from competing reaction pathways (e.g., acid-catalyzed vs. thermal decomposition). Systematic kinetic studies under controlled conditions (temperature, humidity, stoichiometry) are necessary. Use in-situ FTIR or Raman spectroscopy to track intermediate formation. Compare results with computational models (DFT) to identify energetically favorable pathways .
Methodological Considerations
Q. What analytical techniques differentiate TFA-adduct impurities in 5-Oxa-2,7-diazaspiro[3.4]octan-6-one derivatives?
- LC-HRMS : Detect trifluoroacetylated byproducts (e.g., m/z shifts corresponding to +114.02 Da).
- ¹⁹F NMR : Identify free TFA (δ = -75 to -76 ppm) vs. covalently bound trifluoromethyl groups.
- X-ray crystallography : Confirm structural integrity of the spirocyclic core .
Q. How to design experiments assessing TFA’s impact on bioactivity of spirocyclic compounds?
- Control experiments : Compare bioassay results (e.g., enzyme inhibition) for TFA-containing vs. TFA-free samples.
- Dose-response studies : Evaluate whether residual TFA (even at ppm levels) alters IC₅₀ values.
- Buffer compatibility : Test phosphate or HEPES buffers to neutralize TFA while maintaining compound solubility .
Data Interpretation Challenges
Q. Why do spirocyclic compound yields vary significantly across TFA-mediated syntheses?
Yield discrepancies may stem from:
- Moisture sensitivity : TFA’s hygroscopic nature can hydrolyze intermediates; use anhydrous conditions and molecular sieves.
- Substrate stereochemistry : Axial vs. equatorial attack in spiro ring formation alters transition-state energetics.
- Side reactions : Trifluoroacetylation of nucleophilic sites (e.g., amines) competes with desired cyclization .
Q. What statistical approaches validate reproducibility in TFA-dependent reaction optimization?
Employ design of experiments (DoE) models, such as central composite design, to assess interactions between variables (TFA concentration, temperature, time). Use ANOVA to identify significant factors and establish robustness ranges. Replicate reactions across independent batches to quantify variance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
